N-Benzylcinchonidinium chloride

Descripción

Propiedades

Número CAS |

69257-04-1 |

|---|---|

Fórmula molecular |

C26H29ClN2O |

Peso molecular |

421.0 g/mol |

Nombre IUPAC |

(R)-[(2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol chloride |

InChI |

InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;/p-1/t20-,21-,25+,26+,28?;/m0./s1 |

Clave InChI |

FCHYSBWCOKEPNQ-OUEWJSMTSA-M |

SMILES isomérico |

C=C[C@H]1C[N+]2(CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] |

SMILES canónico |

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.Cl |

Apariencia |

Powder |

Pictogramas |

Irritant |

Origen del producto |

United States |

Foundational & Exploratory

N-Benzylcinchonidinium Chloride: A Technical Guide for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylcinchonidinium chloride is a prominent member of the cinchona alkaloid-derived quaternary ammonium salts, which are instrumental as chiral phase-transfer catalysts. Its rigid, chiral structure allows for the effective transfer of stereochemical information, enabling the synthesis of enantioenriched molecules critical in pharmaceutical development and other areas of chemical research. This guide provides an in-depth overview of its properties, synthesis, and a detailed examination of its application in asymmetric alkylation, complete with experimental protocols and a mechanistic overview.

Introduction

This compound, a quaternary ammonium salt derived from the natural alkaloid cinchonidine, has established itself as a valuable and versatile chiral phase-transfer catalyst (PTC).[1] Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase. By acting as a shuttle for reactive anions from the aqueous to the organic phase, this compound enables a variety of stereoselective transformations under mild conditions.[1] Its application is particularly significant in the asymmetric synthesis of α-amino acids, which are fundamental building blocks for numerous pharmaceuticals.[1]

Physicochemical Properties

This compound is typically a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 69221-14-3 |

| Molecular Formula | C₂₆H₂₉ClN₂O |

| Molecular Weight | 420.97 g/mol |

| Melting Point | ~256 °C (decomposes) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and methanol |

| Optical Rotation [α]D | Approximately +169° (c=0.4 in H₂O) |

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction between cinchonine and benzyl chloride.[2]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

-

Materials:

-

Cinchonine

-

Benzyl chloride

-

Acetone (anhydrous)

-

-

Procedure (100 mmol scale):

-

To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cinchonine (29.4 g, 100 mmol) and anhydrous acetone (400 mL).[2]

-

Add benzyl chloride (19.0 g, 15.7 mL, 150 mmol) to the suspension.[2]

-

Heat the mixture to reflux and maintain for 3 days with vigorous stirring.[2]

-

Cool the resulting yellowish solution to room temperature to allow the product to precipitate.[2]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[2]

-

Wash the collected solid with two portions of acetone (80 mL each).[2]

-

Dry the product under vacuum to yield this compound.[2]

-

Application in Asymmetric Phase-Transfer Catalysis

A primary application of this compound is in the enantioselective alkylation of glycine derivatives to produce non-proteinogenic α-amino acids.[1]

Catalytic Cycle: Asymmetric Alkylation

The catalytic cycle for the asymmetric alkylation of a glycine Schiff base under phase-transfer conditions is illustrated below. The process begins with the deprotonation of the glycine derivative at the aqueous-organic interface. The chiral catalyst then forms a lipophilic ion pair with the enolate, which moves into the organic phase for the stereoselective alkylation.

Caption: Phase-transfer catalytic cycle for asymmetric alkylation.

Asymmetric Synthesis of a PET Tracer Precursor

A notable application of this compound is in the asymmetric synthesis of a precursor for (S)-2-Amino-5-fluoropentanoic acid, which is used in Positron Emission Tomography (PET) imaging agents.[3]

-

Materials:

-

Diphenylmethylene-glycine benzyl ester

-

(S)-(-)-N-Benzylcinchonidinium chloride

-

1-Bromo-3-fluoropropane

-

Potassium hydroxide (50% aqueous solution, w/v)

-

Toluene

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask, combine Diphenylmethylene-glycine benzyl ester (1.0 eq), (S)-(-)-N-Benzylcinchonidinium chloride (0.1 eq), and toluene.[3]

-

Base Addition: Add a freshly prepared 50% aqueous solution of potassium hydroxide (10 eq).[3]

-

Alkylation: Vigorously stir the biphasic mixture and cool to 0 °C in an ice bath. Add 1-bromo-3-fluoropropane (1.2 eq) dropwise over 15 minutes.[3]

-

Reaction Monitoring: Continue stirring at 0 °C and monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[3]

-

Workup: Once the reaction is complete, dilute the mixture with water and dichloromethane. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[3]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure benzyl (S)-2-(benzhydrylideneamino)-5-fluoropentanoate.[3]

-

The following table summarizes representative data for the asymmetric alkylation of N-(diphenylmethylene)glycine esters using cinchona alkaloid-derived phase-transfer catalysts.

| Entry | Electrophile | Catalyst | Yield (%) | ee (%) |

| 1 | Benzyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 95 | 92 (S) |

| 2 | 4-Fluorobenzyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 93 | 94 (S) |

| 3 | 2-Nitrobenzyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 90 | 96 (S) |

| 4 | 6-(bromomethyl)-2,2′-bipyridine | This compound | - | 53 (S) |

Note: Data for entries 1-3 are adapted from studies on related N-(diphenylmethylene)glycine esters to illustrate typical efficiencies. Entry 4 is specific to this compound.[4][5]

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly effective and accessible chiral phase-transfer catalyst with significant applications in asymmetric synthesis, particularly for the preparation of α-amino acids. Its straightforward synthesis and utility in promoting stereoselective reactions under mild conditions make it a valuable tool for researchers in both academic and industrial settings. The continued development of methodologies employing this and related catalysts is expected to further advance the field of asymmetric synthesis.

References

N-Benzylcinchonidinium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcinchonidinium chloride is a quaternary ammonium salt derived from the natural cinchona alkaloid, cinchonidine. It is widely recognized as a highly effective chiral phase-transfer catalyst in asymmetric synthesis.[1] Its rigid chiral framework and tunable properties make it an invaluable tool for the enantioselective synthesis of a wide range of chiral molecules, particularly unnatural amino acids, which are crucial building blocks in pharmaceutical development.[1][2] This technical guide provides a detailed overview of the structure, properties, and applications of this compound, including experimental protocols and mechanistic insights.

Chemical Structure and Properties

This compound possesses a well-defined three-dimensional structure that is key to its function as a chiral catalyst. The molecule features a quinoline ring system linked to a quinuclidine moiety, with a benzyl group attached to the quinuclidine nitrogen, creating a chiral quaternary ammonium center.

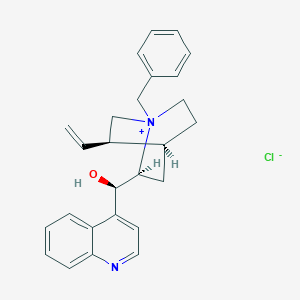

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride | [3] |

| Molecular Formula | C₂₆H₂₉ClN₂O | [1][4][5] |

| Molecular Weight | 420.97 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [1][6] |

| Melting Point | 173 °C or 210 °C (decomposes) | [5][6] |

| Optical Rotation | [α]²⁰/D = -180° to -195° (c = 1.3 in H₂O) | [4][7] |

| Solubility | Soluble in water and methanol. | [6] |

| SMILES | C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] | [3] |

| pKa | Data not available in the searched literature. | |

| ¹H NMR | Spectral data not available in the searched literature. | [8][9][10][11] |

| ¹³C NMR | Spectral data not available in the searched literature. | [8][9][11][12][13][14] |

| IR Spectroscopy | Spectral data not available in the searched literature. | [8][9] |

Applications in Asymmetric Synthesis

This compound is a premier chiral phase-transfer catalyst for a variety of asymmetric transformations. Its primary application lies in the enantioselective alkylation of glycine imine esters to produce non-proteinogenic α-amino acids.[2][15] It is also employed in other reactions such as Michael additions, aldol reactions, and cyclopropanations.

Mechanism of Asymmetric Phase-Transfer Catalysis

The catalytic cycle in a typical phase-transfer alkylation involves the following key steps:

Caption: Mechanism of phase-transfer catalyzed asymmetric alkylation.

Experimental Protocols

1. Synthesis of (-)-N-Benzylcinchonidinium Chloride [16]

This protocol details the synthesis of the catalyst itself.

Materials:

-

Cinchonidine

-

Benzyl chloride

-

Absolute acetone

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, add cinchonidine (2.94 g, 10.0 mmol) and benzyl chloride (1.90 g, 1.57 mL, 15.0 mmol).

-

Add 70 mL of absolute acetone to the flask.

-

Heat the mixture under reflux for 2 days.

-

Cool the resulting yellowish solution to room temperature.

-

Collect the precipitated product by suction filtration using a Büchner funnel.

-

Wash the product on the filter twice with 20 mL portions of acetone.

-

Dry the product to obtain (-)-N-benzylcinchonidinium chloride.

Expected Yield: 3.15 g (7.48 mmol, 75%)

Caption: Workflow for the synthesis of this compound.

2. Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester [17][18][19]

This protocol describes a typical application of this compound in the synthesis of a chiral amino acid precursor.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

Benzyl bromide

-

This compound

-

Toluene

-

50% aqueous potassium hydroxide (w/w)

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 equivalent) and this compound (0.1 equivalents) in toluene.

-

Addition of Base: Add a 50% aqueous solution of potassium hydroxide (10 equivalents) to the reaction mixture.

-

Alkylation: Vigorously stir the biphasic mixture and cool to 0 °C in an ice bath. Add benzyl bromide (1.2 equivalents) dropwise.

-

Reaction Monitoring: Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography.

-

Workup: Once the reaction is complete, dilute the mixture with water and dichloromethane. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Biological Activity

While the primary application of this compound is in chemical synthesis, Cinchona alkaloids, in general, are known for their diverse biological activities.[20][21][22][23][24] The parent compound, cinchonidine, exhibits antimalarial properties.[20] Some Cinchona alkaloids have been reported to interact with ion channels, although specific data for this compound is limited in the currently available literature.[1] The biological effects of this specific derivative remain an area for further investigation. Due to the lack of specific data on the interaction of this compound with particular signaling pathways or ion channels, a detailed diagram cannot be provided at this time.

Conclusion

This compound is a powerful and versatile chiral phase-transfer catalyst with significant applications in asymmetric synthesis, particularly for the preparation of chiral amino acids. Its well-defined structure and predictable stereochemical outcomes make it a valuable tool for researchers in both academic and industrial settings. While its biological properties are not as extensively studied as its catalytic applications, the broader family of Cinchona alkaloids demonstrates a range of biological activities that may warrant further investigation for this specific derivative. The detailed protocols provided in this guide offer a practical starting point for the synthesis and application of this important catalyst.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Benzylcinchoninium chloride | C26H29ClN2O | CID 13095480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (8S,9R)-(-)-N-Benzylcinchonidinium chloride 98 69257-04-1 [sigmaaldrich.com]

- 5. This compound | 69257-04-1 [chemicalbook.com]

- 6. This compound - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 7. buchler-gmbh.com [buchler-gmbh.com]

- 8. This compound(69257-04-1)IR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. hmdb.ca [hmdb.ca]

- 11. N-BENZYLCINCHONINIUM CHLORIDE(69221-14-3) Raman spectrum [chemicalbook.com]

- 12. bhu.ac.in [bhu.ac.in]

- 13. compoundchem.com [compoundchem.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. N-Benzylcinchoninium Chloride [Chiral Phase-Transfer Catalyst] | Semantelli [semantelli.com]

- 16. Making sure you're not a bot! [oc-praktikum.de]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. phytojournal.com [phytojournal.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Cinchona : Biological source, Morphological features, Chemical constituents and MCQs - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 24. ijcrt.org [ijcrt.org]

Synthesis of N-Benzylcinchonidinium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Benzylcinchonidinium chloride, a prominent chiral phase-transfer catalyst, from its precursor, cinchonidine. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow, intended to support research and development in asymmetric synthesis and drug discovery.

Introduction

This compound is a quaternary ammonium salt derived from the cinchona alkaloid, cinchonidine. Its chiral structure makes it a highly effective catalyst for a variety of enantioselective transformations, including alkylations, Michael additions, and cyclization reactions.[1][2][3] The synthesis involves the N-benzylation of the tertiary amine in the quinuclidine ring of cinchonidine, a reaction that is both straightforward and efficient. This guide presents a standardized laboratory procedure for this synthesis.

Reaction Scheme

The synthesis proceeds via a direct nucleophilic substitution (SN2) reaction, where the quinuclidine nitrogen of cinchonidine acts as the nucleophile, attacking the benzylic carbon of benzyl chloride. This quaternization reaction results in the formation of the this compound salt.

dot

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of this compound.[4] Two scales are provided for convenience.

Materials and Equipment

-

Cinchonidine (≥98%)

-

Benzyl chloride (≥99%)

-

Absolute acetone

-

Round bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer with a heating mantle or oil bath

-

Büchner funnel and suction flask

-

Standard laboratory glassware

Synthesis Procedure (10 mmol scale)

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2.94 g (10.0 mmol) of cinchonidine and 1.90 g (1.57 mL, 15.0 mmol) of benzyl chloride.[4]

-

Solvent Addition: Add 70 mL of absolute acetone to the flask.[4]

-

Reflux: Attach a reflux condenser with a drying tube and heat the mixture to reflux. Maintain reflux for 2 days with continuous stirring.[4]

-

Work-up: After the reflux period, cool the yellowish solution to room temperature. The product will precipitate out of the solution.[4]

-

Isolation and Purification: Collect the precipitated product by suction filtration using a Büchner funnel. Wash the solid on the filter twice with 20 mL portions of cold acetone.[4]

-

Drying: Dry the purified product under vacuum to obtain this compound as a white to beige crystalline powder.[4][5]

Synthesis Procedure (100 mmol scale)

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, combine 29.4 g (100 mmol) of cinchonidine and 19.0 g (15.7 mL, 150 mmol) of benzyl chloride.[4]

-

Solvent Addition: Add 400 mL of absolute acetone to the flask.[4]

-

Reflux: Attach a reflux condenser with a drying tube and heat the mixture to reflux. Maintain reflux for 3 days with continuous stirring.[4]

-

Work-up: Cool the resulting yellowish solution to room temperature to allow the product to precipitate.[4]

-

Isolation and Purification: Collect the precipitate by suction filtration. The solid is then stirred with 150 mL of acetone for one hour at room temperature and filtered again. This washing step is repeated twice more with 80 mL portions of acetone.[4]

-

Drying: Dry the final product under vacuum.[4]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference(s) |

| Reactant Quantities | ||

| Cinchonidine (10 mmol) | 2.94 g | [4] |

| Benzyl Chloride (10 mmol) | 1.90 g (1.57 mL) | [4] |

| Cinchonidine (100 mmol) | 29.4 g | [4] |

| Benzyl Chloride (100 mmol) | 19.0 g (15.7 mL) | [4] |

| Reaction Conditions | ||

| Solvent | Absolute Acetone | [4] |

| Temperature | Reflux | [4] |

| Reaction Time (10 mmol) | 2 days | [4] |

| Reaction Time (100 mmol) | 3 days | [4] |

| Product Yield | ||

| Yield (10 mmol scale) | 3.15 g (75%) | [4] |

| Yield (100 mmol scale) | 31.1 g (74%) | [4] |

| Physical Properties | ||

| Appearance | White to beige crystalline powder | [1][5] |

| Melting Point | 173 °C or 210 °C (decomposes) | [5][6] |

| Molecular Formula | C₂₆H₂₉ClN₂O | [1][7] |

| Molecular Weight | 420.98 g/mol | [1][7] |

| Purity and Analysis | ||

| Purity (HPLC) | ≥ 98% | [1] |

| Optical Rotation [α]D²⁰ | -175.1° (c=0.4 in H₂O) or -188° to -182° (c=1 in H₂O) | [1][4] |

Experimental Workflow

The logical flow of the synthesis, from preparation to the final product, is illustrated in the diagram below.

dot

Caption: Workflow diagram for the synthesis of this compound.

Safety Considerations

-

Benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.

-

Acetone is flammable; avoid open flames and ensure proper grounding of equipment.

-

Standard personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

-

The product is irritating to the eyes, respiratory system, and skin.[6][8] In case of contact, rinse immediately with plenty of water and seek medical advice.[6]

This guide provides a comprehensive overview of the synthesis of this compound. For further applications and detailed spectroscopic data, consulting the referenced literature is recommended.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Benzylcinchoninium chloride 98 69221-14-3 [sigmaaldrich.com]

- 3. Benzylation catalyzed by Cinchonidine Derivative - Buchler GmbH [buchler-gmbh.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. This compound - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 6. This compound [chembk.com]

- 7. N-Benzylcinchoninium chloride | C26H29ClN2O | CID 13095480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Quinolines | Ambeed.com [ambeed.com]

N-Benzylcinchonidinium Chloride: A Technical Guide for Asymmetric Synthesis

CAS Number: 69257-04-1

This technical guide provides an in-depth overview of N-Benzylcinchonidinium chloride (BCDC), a prominent chiral phase-transfer catalyst derived from cinchona alkaloids.[1][2] It is designed for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications in asymmetric catalysis, a critical technology in modern synthetic organic chemistry and pharmaceutical development.[3]

Core Properties and Specifications

This compound is a quaternary ammonium salt recognized for its role as a chiral auxiliary and catalyst in achieving high enantioselectivity in various chemical reactions.[3] Its effectiveness stems from its rigid chiral structure, which allows for the creation of a well-defined chiral environment around the reacting species.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 69257-04-1 | |

| Molecular Formula | C₂₆H₂₉ClN₂O | |

| Molecular Weight | 420.97 g/mol | |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 210 °C (decomposes) | |

| Optical Rotation [α]20/D | -180° (c = 1.3 in H₂O) | |

| Purity | ≥98% (HPLC) | [3] |

| Synonyms | (8S,9R)-(-)-N-Benzylcinchonidinium chloride, BCDC | [3] |

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction involving the quaternization of the cinchonidine alkaloid with benzyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures.

Materials:

-

(-)-Cinchonidine

-

Benzyl chloride

-

Acetone (anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Drying oven

Procedure:

-

To a solution of (-)-cinchonidine (1.0 equivalent) in anhydrous acetone, add benzyl chloride (1.2-1.5 equivalents).

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold acetone to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven.

Applications in Asymmetric Phase-Transfer Catalysis

This compound is extensively used as a chiral phase-transfer catalyst (PTC) for the enantioselective synthesis of a variety of organic compounds, most notably α-amino acids.[2][4] The catalyst facilitates the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs, while inducing chirality.

General Mechanism of Asymmetric Phase-Transfer Catalysis

The catalytic cycle involves the formation of a chiral ion pair between the positively charged quaternary ammonium salt (the catalyst) and an anionic nucleophile. This ion pair is soluble in the organic phase. The chiral environment created by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

Enantioselective Alkylation of Glycine Imines

A cornerstone application of this compound is in the O'Donnell asymmetric synthesis of α-amino acids.[4] This involves the alkylation of a glycine imine Schiff base under biphasic conditions.

Table 2: Representative Data for Asymmetric Alkylation of Glycine Imines

| Electrophile (R-X) | Product | Enantiomeric Excess (ee) | Reference |

| Benzyl bromide | (S)-Phenylalanine derivative | up to 99% | [5] |

| Allyl bromide | (S)-Allylglycine derivative | High | [5] |

| Ethyl iodide | (S)-Alanine derivative | High | [6] |

Note: Enantiomeric excess can vary based on specific reaction conditions and catalyst derivatives.

This is a general protocol and may require optimization for specific substrates.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

Alkyl halide (e.g., benzyl bromide)

-

This compound (1-10 mol%)

-

Potassium hydroxide (50% aqueous solution) or solid potassium carbonate

-

Toluene or dichloromethane

-

Saturated aqueous ammonium chloride

Procedure:

-

In a round-bottom flask, dissolve N-(diphenylmethylene)glycine tert-butyl ester and this compound in the organic solvent.

-

Add the alkyl halide to the mixture.

-

Cool the mixture in an ice bath and add the aqueous potassium hydroxide solution dropwise with vigorous stirring.

-

Continue stirring at room temperature for the time required to complete the reaction (monitored by TLC).

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography. The imine can then be hydrolyzed to yield the free amino acid ester.

Asymmetric Michael Addition Reactions

This compound and its derivatives also catalyze the enantioselective Michael addition of various nucleophiles, such as malonates, to α,β-unsaturated compounds. This reaction is a powerful tool for the formation of carbon-carbon bonds in an asymmetric fashion.

Materials:

-

α,β-Unsaturated compound (e.g., chalcone)

-

Malonate ester (e.g., diethyl malonate)

-

This compound (1-10 mol%)

-

Base (e.g., solid K₂CO₃ or Cs₂CO₃)

-

Organic solvent (e.g., toluene, THF)

Procedure:

-

Combine the α,β-unsaturated compound, malonate ester, this compound, and the solid base in the organic solvent.

-

Stir the heterogeneous mixture at the desired temperature until the reaction is complete (monitored by TLC).

-

Filter off the solid base and wash with the solvent.

-

The filtrate is then concentrated, and the crude product is purified by column chromatography.

Conclusion

This compound is a versatile and efficient chiral phase-transfer catalyst with significant applications in asymmetric synthesis, particularly for the preparation of chiral α-amino acids. Its ease of synthesis, stability, and high performance make it a valuable tool for both academic research and industrial drug development. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its effective application in the modern synthetic laboratory.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of N-Benzylcinchonidinium Chloride

This compound, a quaternary ammonium salt derived from the cinchona alkaloid cinchonidine, is a prominent chiral phase-transfer catalyst.[1][2] Its utility in asymmetric synthesis makes it a valuable tool in organic chemistry and pharmaceutical development for achieving high enantioselectivity in various chemical reactions.[3] This document provides a comprehensive overview of its physical properties, experimental protocols for their determination, and workflows illustrating its synthesis and application.

Core Physical and Chemical Properties

The physical characteristics of this compound are summarized below. It is typically a white to light yellow or beige crystalline powder.[1][3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₉ClN₂O | [3][4][5] |

| Molecular Weight | 420.97 g/mol | [4][6] |

| Melting Point | 210 °C (with decomposition) | [2][3][4][6] |

| 173 °C | [1] | |

| Appearance | White to light yellow/beige crystalline powder | [1][3][4] |

| Purity | ≥ 98% (HPLC) | [3] |

| CAS Number | 69257-04-1 | [3][5] |

Optical Properties

The chirality of this compound gives rise to its optical activity, a critical property for its application in asymmetric catalysis.

| Property | Value | Conditions | Source(s) |

| Specific Rotation | -188° to -182° | c = 1 in H₂O at 20°C | [3] |

| -188° | c = 0.4% in H₂O | [4][6] | |

| -180° | c = 1.3 in H₂O at 20°C | [2] | |

| -183° to -195° | c = 1.0 in H₂O at 20°C (on dry basis) | [7] | |

| Refractive Index | -184° | c = 1 in H₂O | [4][6] |

Solubility and Storage

| Property | Description | Source(s) |

| Solubility | Soluble in methanol. | [4][8] |

| Storage | Store at room temperature under inert gas (Nitrogen or Argon) at 2-8°C, protected from light. | [3][4][6][7] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which the crystalline solid transitions to a liquid.[9][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube[9][11]

-

Capillary tubes (sealed at one end)[9]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered by grinding in a mortar.[10]

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of the compound is packed into the bottom of the tube to a height of 1-2 mm. Tap the tube gently to ensure tight packing.[12]

-

Measurement (Mel-Temp):

-

Place the packed capillary tube into the sample holder of the melting point apparatus.[9]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (around 210°C).[3]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[13]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9][13]

-

-

Measurement (Thiele Tube):

-

Attach the capillary tube to a thermometer using a rubber band, aligning the sample with the thermometer bulb.[13]

-

Suspend the thermometer and capillary in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).[13]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner to create a convection current for uniform heating.[13]

-

Observe the sample and record the melting range as described above.

-

Optical Rotation Measurement (Polarimetry)

This procedure measures the rotation of plane-polarized light by a solution of the chiral compound.[14][15]

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube), typically 1 dm in length[16]

-

Volumetric flask

-

Analytical balance

Procedure:

-

Instrument Preparation: Turn on the polarimeter and allow it to warm up for at least 10 minutes.[16]

-

Blank Measurement: Fill the polarimeter cell with the solvent (e.g., deionized water) and place it in the instrument. Zero the instrument to calibrate it with the solvent.[16]

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound.

-

Dissolve the compound in a precise volume of solvent (e.g., 1.0 g in 100 mL of water to achieve a concentration of c = 1 g/100mL).[3]

-

-

Sample Measurement:

-

Calculation of Specific Rotation: Use Biot's law to calculate the specific rotation [α]: [α] = α / (l * c) Where:

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing solubility in various solvents.

Apparatus:

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

Add a small, known amount (e.g., 10 mg) of this compound to a vial.

-

Add a specific volume (e.g., 1 mL) of the chosen solvent (e.g., methanol, water, acetone, chloroform).

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid. If the solid dissolves completely, it is considered soluble.

-

-

Semi-Quantitative Assessment:

-

To a known mass of the compound in a vial, add the solvent in small, measured increments.

-

After each addition, vortex the mixture until the solid is fully dissolved.

-

The solubility can be expressed as the mass of solute that dissolves in a given volume of solvent (e.g., mg/mL).

-

Visualizations

Synthesis Workflow

The synthesis of this compound is typically achieved through the quaternization of cinchonidine with benzyl chloride.[17] This process involves a nucleophilic substitution reaction.

Caption: Synthesis of this compound.

Application in Asymmetric Catalysis

This compound is widely used as a phase-transfer catalyst in asymmetric synthesis, such as the alkylation of glycine imines to produce α-amino acids.

Caption: Workflow of asymmetric phase-transfer catalysis.

References

- 1. This compound - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 2. (8S,9R)-(-)-N-Benzylcinchonidinium chloride 98 69257-04-1 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [chembk.com]

- 5. N-Benzylcinchoninium chloride | C26H29ClN2O | CID 13095480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 69257-04-1 [chemicalbook.com]

- 7. buchler-gmbh.com [buchler-gmbh.com]

- 8. This compound CAS#: 69257-04-1 [m.chemicalbook.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 15. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 16. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 17. Making sure you're not a bot! [oc-praktikum.de]

Navigating the Solubility of N-Benzylcinchonidinium Chloride in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of chiral phase-transfer catalysts like N-Benzylcinchonidinium chloride is paramount for reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, complete with a detailed experimental protocol for solubility determination and visual aids to clarify the workflow.

This compound is a well-established chiral phase-transfer catalyst utilized in asymmetric synthesis. Its efficacy is often dependent on its solubility in the reaction medium. While extensive quantitative data remains proprietary or unpublished in readily accessible literature, this guide synthesizes available qualitative information and provides a framework for its experimental determination.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a wide range of organic solvents at various temperatures is not extensively documented in public literature. However, based on qualitative descriptions from various chemical suppliers and safety data sheets, a general understanding of its solubility can be established. The compound is repeatedly described as being soluble in methanol, ethanol, and ethyl acetate.[1] Furthermore, purification procedures involving recrystallization from hot ethanol or a mixture of ethanol and diethyl ether provide strong indications of its solubility characteristics in these solvent systems.[2][3]

The following table summarizes the available qualitative and inferred solubility information for this compound in selected organic solvents. It is important to note that these are not absolute values and should be used as a preliminary guide for solvent selection.

| Organic Solvent | Qualitative Solubility | Source / Rationale |

| Methanol | Soluble | [1][2][3][4] |

| Ethanol | Soluble | [1] |

| Ethanol (hot) | Soluble | Inferred from recrystallization protocols[2][3] |

| Ethyl Acetate | Soluble | [1] |

| Diethyl Ether | Sparingly Soluble / Insoluble | Inferred from use as an anti-solvent in recrystallization[2][3] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed methodology adapted from general practices for determining the solubility of solid organic compounds in organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials for sample collection

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that saturation is reached.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification of Solute:

-

Determine the concentration of this compound in the filtered solution. This can be achieved through various analytical techniques:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid residue.

-

Chromatographic Method (HPLC): Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC and determine the concentration based on the peak area.

-

Spectroscopic Method (UV-Vis): If the compound has a distinct chromophore, measure the absorbance of the diluted solution at a specific wavelength and calculate the concentration using a calibration curve prepared with standards of known concentrations.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L) based on the determined concentration and the volume of the solvent.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents for specific handling and disposal instructions.

Visualizing the Experimental Workflow

To provide a clear, at-a-glance understanding of the experimental process, the following diagram illustrates the key steps in determining the solubility of this compound.

Caption: A flowchart outlining the key stages for the experimental determination of solubility.

This guide serves as a foundational resource for researchers working with this compound. While publicly available quantitative solubility data is limited, the provided qualitative information, coupled with the detailed experimental protocol, empowers scientists to make informed decisions regarding solvent selection and to precisely determine solubility parameters tailored to their specific research needs.

References

Technical Guide: Physicochemical Properties of N-Benzylcinchonidinium Chloride with a Focus on Melting Point Determination

This technical guide provides an in-depth analysis of the melting point of N-Benzylcinchonidinium chloride, a prominent chiral phase-transfer catalyst. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comprehensive overview of its physical properties and the methodologies for their determination.

Introduction to this compound

This compound (BCDC) is a Cinchona alkaloid-derived quaternary ammonium salt. It is widely employed as a chiral phase-transfer catalyst in asymmetric synthesis, facilitating the creation of specific chiral compounds essential for new drug development. Its efficacy in enhancing reaction selectivity and efficiency makes a thorough understanding of its physicochemical properties, particularly its melting point, critical for its application in controlled laboratory and industrial settings.

Physicochemical Data of this compound

The physical and chemical properties of this compound are summarized below. It is important to note the variations in the reported melting point, which may be attributed to different experimental conditions or sample purity.

| Property | Value | Source(s) |

| CAS Number | 69257-04-1 | [1][2][3] |

| Molecular Formula | C₂₆H₂₉ClN₂O | [1][2] |

| Molecular Weight | 420.97 g/mol | [1][4] |

| Melting Point | 210 °C (decomposes) | [1][2][4][5] |

| 173 °C | [3] | |

| Appearance | White to light yellow or light orange crystalline powder | [1][2][3][4] |

| Optical Rotation | [α]²⁰/D = -188° to -182° (c=1 in H₂O) | [2] |

| Solubility | Soluble in Methanol | [1][4] |

Experimental Protocol: Melting Point Determination

The melting point of this compound is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range at a lower temperature suggests the presence of impurities. The capillary method is a standard and widely accepted technique for determining the melting point of crystalline solids.

Objective: To accurately determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.[6]

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm high.[6]

-

-

Apparatus Setup (Mel-Temp):

-

Insert the capillary tube containing the sample into the designated slot in the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

-

Determination:

-

Turn on the apparatus and set an initial rapid heating rate to quickly determine an approximate melting point.

-

Once the approximate melting point is known, allow the apparatus to cool.

-

Prepare a new sample and begin heating again. As the temperature approaches the approximate melting point (within 15-20°C), reduce the heating rate to approximately 1-2°C per minute.[7]

-

Carefully observe the sample through the magnifying lens.[7]

-

Record the temperature at which the first signs of melting are observed (the solid begins to turn to liquid). This is the lower limit of the melting range.[7]

-

Continue to heat slowly and record the temperature at which the entire sample has completely melted into a clear liquid. This is the upper limit of the melting range.[7]

-

-

Post-Measurement:

Visualized Workflow: Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.

Caption: Experimental workflow for determining the melting point of a solid compound.

Synthesis of this compound

The preparation of this compound is typically achieved through the quaternization of cinchonidine with benzyl chloride.

Reaction: Cinchonidine + Benzyl Chloride → this compound[1]

A general laboratory-scale synthesis involves reacting cinchonidine with benzyl chloride in a suitable solvent, such as absolute acetone, under reflux for an extended period (e.g., 2-3 days).[8] Following the reaction, the product precipitates upon cooling and can be isolated by filtration.[8] Purification can be achieved by recrystallization from solvents like hot ethanol or by dissolving the compound in a minimal amount of water followed by the addition of absolute acetone to induce crystallization.[4]

Conclusion

The melting point of this compound is a crucial physical property for its identification, purity assessment, and effective use in synthetic chemistry. While a melting point of approximately 210 °C with decomposition is commonly cited, variations exist in the literature. Adherence to a standardized and meticulous experimental protocol, such as the capillary method detailed herein, is essential for obtaining reliable and reproducible results. This guide provides the necessary data and methodologies to support researchers and professionals in the accurate characterization and application of this important chiral catalyst.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 4. This compound CAS#: 69257-04-1 [m.chemicalbook.com]

- 5. (8S,9R)-(-)-N-Benzylcinchonidinium chloride 98 69257-04-1 [sigmaaldrich.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Making sure you're not a bot! [oc-praktikum.de]

Principles of Chiral Phase-Transfer Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of chiral phase-transfer catalysis (PTC), a powerful and versatile methodology in modern asymmetric synthesis. With its operational simplicity, mild reaction conditions, and the use of environmentally benign reagents, chiral PTC has emerged as a critical tool for the efficient construction of enantiomerically enriched molecules, particularly in the context of pharmaceutical development and manufacturing. This guide provides a detailed overview of the fundamental mechanisms, key catalyst classes, quantitative data on representative applications, and detailed experimental protocols.

Core Principles and Mechanism

Phase-transfer catalysis facilitates reactions between reactants located in separate, immiscible phases (typically an aqueous phase and an organic phase). A phase-transfer catalyst, usually a quaternary ammonium or phosphonium salt, transports a reactive anion from the aqueous phase into the organic phase, where it can react with an organic-soluble substrate.

In chiral phase-transfer catalysis , the catalyst possesses a chiral scaffold. This chirality is imparted to the reactive species during the transfer process, enabling enantioselective transformations. The most widely accepted mechanism involves the formation of a chiral ion pair between the catalyst's cation (Q⁺) and the nucleophilic anion (Nu⁻) generated in the aqueous phase. This chiral ion pair (Q⁺Nu⁻) is extracted into the organic phase, where the chiral environment around the anion dictates the stereochemical outcome of its reaction with an electrophile (E).

The catalytic cycle can be broadly described by two dominant mechanisms: the Starks extraction mechanism and the Makosza interfacial mechanism. In the context of chiral PTC for C-H functionalization, the mechanism often involves the deprotonation of a prochiral carbon acid at the interface of the two phases, followed by the formation of a chiral ion pair with the catalyst. This ion pair then reacts in the organic phase to generate the chiral product.

Key Classes of Chiral Phase-Transfer Catalysts

The development of highly effective chiral phase-transfer catalysts has been pivotal to the success of this field. Among the most prominent classes are those derived from Cinchona alkaloids and catalysts featuring binaphthyl frameworks, such as Maruoka catalysts.

-

Cinchona Alkaloid-Derived Catalysts: These are among the most widely used and successful chiral PTCs.[1] Natural cinchona alkaloids, such as quinine and cinchonidine, are readily available and can be easily modified to create a diverse range of catalysts. The key structural features include a quinoline ring, a quinuclidine core, and stereogenic centers that provide a well-defined chiral environment. N-alkylation of the quinuclidine nitrogen with various aromatic groups, such as benzyl or anthracenyl, has led to generations of catalysts with progressively improved enantioselectivity.[2]

-

Maruoka Catalysts: Developed by Keiji Maruoka and his group, these C₂-symmetric chiral quaternary ammonium salts are another cornerstone of chiral PTC.[3] These catalysts are known for their high catalytic activity and ability to induce excellent enantioselectivities in a variety of reactions, particularly the asymmetric alkylation of glycine derivatives.[3] Their structurally rigid and well-defined chiral environment allows for precise stereochemical control.

Quantitative Data Presentation

The asymmetric alkylation of glycine Schiff bases is a benchmark reaction for evaluating the efficacy of chiral phase-transfer catalysts, as it provides a direct route to enantiomerically enriched α-amino acids, which are crucial building blocks in drug discovery. The following tables summarize quantitative data for this key transformation using representative Cinchona alkaloid-derived and Maruoka-type catalysts.

Table 1: Asymmetric Benzylation of Glycine Schiff Base with Cinchona Alkaloid-Derived Catalysts

| Catalyst (mol%) | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1a (10) | Benzyl bromide | 50% aq. KOH | Toluene | 10 | - | 92 | 88 | [4] |

| 1b (10) | Benzyl bromide | 50% aq. KOH | Toluene | 10 | - | 85 | 80 (R) | [4] |

| 2 (10) | Benzyl bromide | 50% aq. KOH | Toluene | 10 | - | 90 | 85 (S) | [4] |

Catalyst structures are simplified representations. Please refer to the source for detailed structures.

Table 2: Asymmetric Alkylation of Glycine Schiff Base with a Simplified Maruoka Catalyst

| Entry | Alkylating Agent | Yield (%) | ee (%) |

| 1 | Benzyl bromide | 95 | 96 |

| 2 | 4-Methoxybenzyl bromide | 93 | 95 |

| 3 | 2-Naphthylmethyl bromide | 92 | 97 |

| 4 | Allyl bromide | 85 | 92 |

Data extracted from a study on asymmetric phase-transfer alkylation of N-(arylmethylene)glycine ethyl esters catalyzed by a simplified Maruoka catalyst.[5]

Experimental Protocols

This section provides a detailed, representative experimental protocol for the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst.

Representative Experimental Protocol for Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester:

Materials:

-

N-(diphenylmethylene)glycine tert-butyl ester (substrate)

-

Alkyl halide (e.g., benzyl bromide)

-

Chiral Phase-Transfer Catalyst (e.g., a Cinchona alkaloid-derived catalyst or a Maruoka catalyst) (1-10 mol%) | * Base (e.g., 50% aqueous potassium hydroxide)

-

Organic Solvent (e.g., toluene)

-

Standard laboratory glassware and stirring equipment

-

Reagents for work-up and purification (e.g., diethyl ether, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (0.01-0.10 equiv).

-

Addition of Reagents: Add toluene to dissolve the solids. Cool the mixture to the desired temperature (e.g., 10 °C) using an ice bath.

-

Initiation of Reaction: To the stirred solution, add the alkyl halide (1.1-1.5 equiv) followed by the dropwise addition of the aqueous base (e.g., 50% KOH).

-

Reaction Monitoring: Vigorously stir the biphasic mixture at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) of the purified product by chiral high-performance liquid chromatography (HPLC) analysis.[4]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of chiral phase-transfer catalysis.

Catalytic Cycle of Chiral Phase-Transfer Catalysis

Experimental Workflow for Asymmetric Alkylation

Transition State Model for Enantioselection

References

The Enduring Legacy of Cinchona Alkaloids: A Technical Guide to Their Catalytic Power in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cinchona alkaloids, a class of natural products most famously known for their historical role in combating malaria, have carved out an equally significant legacy in the realm of synthetic chemistry.[1] Their inherent chirality, rigid structural framework, and tunable functional groups have established them as privileged scaffolds for the development of powerful catalysts for asymmetric synthesis. This technical guide provides an in-depth exploration of the history, development, and application of cinchona alkaloid catalysts. We will delve into the key milestones that have shaped this field, from the early serendipitous discoveries to the rational design of highly efficient and selective organocatalysts. This guide will also present a compilation of quantitative data on their catalytic performance, detailed experimental protocols for seminal reactions, and visual representations of key mechanistic pathways and experimental workflows to provide a comprehensive resource for researchers in organic synthesis and drug development.

A Historical Journey: From Malaria Treatment to Asymmetric Catalysis

The story of cinchona alkaloids begins not in the laboratory, but in the dense forests of the Andes. For centuries, the bark of the cinchona tree was used by indigenous populations to treat fevers.[2][3] In the 17th century, Jesuit missionaries introduced this "fever tree" bark to Europe, where it became the first effective treatment for malaria.[2][3] The active antimalarial agent, quinine, was first isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[2][3] This marked a pivotal moment, not only for medicine but also for the burgeoning field of organic chemistry.

The foray of cinchona alkaloids into the world of catalysis was a gradual one. One of the earliest documented instances of a cinchona alkaloid being used in an asymmetric reaction was in 1912 by Bredig and Fiske, who observed modest enantioselectivity in the addition of HCN to benzaldehyde using quinine and quinidine.[1] However, it was not until the mid-20th century that the true potential of these molecules as chiral catalysts began to be realized. A significant breakthrough came in 1960 when Pracejus reported the addition of methanol to phenylmethylketene catalyzed by O-acetylquinine, achieving a remarkable 74% enantiomeric excess (ee), a significant feat for its time.[1][4]

The late 1970s and early 1980s saw pioneering work by Wynberg and his research group, who systematically investigated the use of cinchona alkaloids as catalysts in a variety of asymmetric reactions, including Michael additions.[1] A landmark achievement that firmly cemented the importance of cinchona alkaloids in asymmetric catalysis was the development of the Sharpless Asymmetric Dihydroxylation in the late 1980s.[1] This reaction, which utilizes cinchona alkaloid derivatives as chiral ligands for an osmium catalyst, provides a highly reliable and enantioselective method for the synthesis of vicinal diols from olefins and earned K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry.[1]

The dawn of the 21st century witnessed a renaissance in organocatalysis, and cinchona alkaloids were at the forefront of this revolution.[1] Researchers began to design and synthesize a vast array of modified cinchona alkaloids, incorporating functionalities such as ureas, thioureas, and primary amines, to create highly active and selective bifunctional catalysts.[5] These "second-generation" catalysts have proven to be remarkably versatile, enabling a wide range of asymmetric transformations with exceptional levels of stereocontrol.

The Core Structure: A Platform for Catalytic Diversity

The remarkable catalytic activity of cinchona alkaloids stems from their unique and rigid molecular architecture. The core structure features a quinoline ring system linked to a quinuclidine bicycle via a hydroxyl-bearing stereocenter at the C9 position. This arrangement provides a chiral environment that can effectively discriminate between the two enantiotopic faces of a prochiral substrate.

The key structural features that contribute to their catalytic prowess include:

-

The Quinuclidine Nitrogen: This tertiary amine is a Brønsted base and can act as a general base catalyst, deprotonating a pronucleophile to generate a reactive nucleophile.

-

The C9 Hydroxyl Group: This secondary alcohol can act as a Brønsted acid or a hydrogen-bond donor, activating an electrophile and orienting it within the chiral pocket.

-

The Quinoline Ring: The aromatic ring system can participate in π-π stacking interactions with the substrate, further enhancing the organization of the transition state assembly.

-

Stereogenic Centers: The presence of multiple stereocenters creates a well-defined three-dimensional chiral space.

The pseudoenantiomeric relationship between pairs of cinchona alkaloids, such as quinine and quinidine or cinchonine and cinchonidine, is a particularly powerful feature.[6] This allows for the selective synthesis of either enantiomer of a product simply by choosing the appropriate alkaloid catalyst.

Caption: Core structural features of cinchona alkaloids responsible for their catalytic activity.

Quantitative Performance of Cinchona Alkaloid Catalysts

The efficacy of cinchona alkaloid catalysts is best illustrated through the quantitative results achieved in various asymmetric reactions. The following tables summarize the performance of selected natural and modified cinchona alkaloid catalysts in key synthetic transformations, highlighting their enantioselectivity (ee%) and yield.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction, and cinchona alkaloids have proven to be exceptional catalysts for rendering this transformation enantioselective.

| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Quinine | Thiophenol | Cyclohexenone | Toluene | -78 | 95 | 75 | Wynberg, H. et al. (1981) |

| Cinchonidine | Diethyl malonate | Nitrostyrene | Toluene | RT | 92 | 85 | Li, H. et al. (2004) |

| (DHQD)₂PHAL | Acetylacetone | Chalcone | CH₂Cl₂ | -20 | 98 | 96 | Deng, L. et al. (2002) |

| Thiourea-Quinine | Nitromethane | Chalcone | Toluene | RT | 95 | 97 | Takemoto, Y. et al. (2003) |

| 9-Amino(9-deoxy)epicinchonine | Acetone | Nitrostyrene | Toluene | RT | 99 | 98 | Chen, Y.-C. et al. (2005) |

Asymmetric Aldol Reaction

The aldol reaction is another cornerstone of organic synthesis, and cinchona alkaloid catalysts have enabled the enantioselective construction of β-hydroxy carbonyl compounds.

| Catalyst | Aldehyde | Ketone/Enolate | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Quinine | Benzaldehyde | Acetone | Dioxane | RT | 60 | 55 | Trost, B. M. et al. (2002) |

| 9-Amino(9-deoxy)epicinchonidine | 4-Nitrobenzaldehyde | Cyclohexanone | Toluene | -20 | 95 | 99 | List, B. et al. (2004) |

| (DHQ)₂PYR | Isobutyraldehyde | 2-Hydroxyacetophenone | THF | -40 | 88 | 94 | Jørgensen, K. A. et al. (2007) |

| Thiourea-Cinchonidine | Benzaldehyde | Acetone | CH₂Cl₂ | -20 | 92 | 96 | Wang, J. et al. (2007) |

| Prolyl-Cinchonidine | 4-Chlorobenzaldehyde | Cyclohexanone | DMF | 0 | 97 | >99 | Hayashi, Y. et al. (2006) |

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation stands as a testament to the power of cinchona alkaloid-ligated metal catalysis.

| Ligand | Olefin | Oxidant | Solvent | Yield (%) | ee (%) | Reference |

| (DHQD)₂PHAL | Styrene | K₃Fe(CN)₆/K₂CO₃ | t-BuOH/H₂O | 94 | 99 | Sharpless, K. B. et al. (1992) |

| (DHQ)₂PHAL | 1-Decene | K₃Fe(CN)₆/K₂CO₃ | t-BuOH/H₂O | 92 | 97 | Sharpless, K. B. et al. (1992) |

| (DHQD)₂PYR | trans-5-Decene | NMO | Acetone/H₂O | 85 | 98 | Sharpless, K. B. et al. (1993) |

| (DHQ)₂AQN | Methyl trans-cinnamate | K₃Fe(CN)₆/K₂CO₃ | t-BuOH/H₂O | 97 | 99 | Sharpless, K. B. et al. (1994) |

Experimental Protocols for Key Reactions

To facilitate the practical application of cinchona alkaloid catalysis, this section provides detailed experimental methodologies for representative key reactions.

Asymmetric Michael Addition of Diethyl Malonate to Nitrostyrene Catalyzed by Cinchonidine

Materials:

-

Cinchonidine (0.02 mmol, 5.8 mg)

-

Nitrostyrene (0.2 mmol, 29.8 mg)

-

Diethyl malonate (0.4 mmol, 64.1 mg, 60.5 μL)

-

Toluene (1.0 mL)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of cinchonidine (0.02 mmol) in toluene (1.0 mL) at room temperature was added nitrostyrene (0.2 mmol).

-

Diethyl malonate (0.4 mmol) was then added, and the reaction mixture was stirred at room temperature for 24 hours.

-

The reaction progress was monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent was removed under reduced pressure.

-

The residue was purified by flash column chromatography on silica gel (ethyl acetate/hexane = 1:4) to afford the desired Michael adduct.

-

The enantiomeric excess of the product was determined by chiral HPLC analysis.

Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone Catalyzed by 9-Amino(9-deoxy)epicinchonidine

Materials:

-

9-Amino(9-deoxy)epicinchonidine (0.01 mmol, 3.1 mg)

-

4-Nitrobenzaldehyde (0.1 mmol, 15.1 mg)

-

Cyclohexanone (1.0 mmol, 98.2 mg, 102 μL)

-

Toluene (0.5 mL)

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a vial containing 9-amino(9-deoxy)epicinchonidine (0.01 mmol) was added toluene (0.5 mL) and cyclohexanone (1.0 mmol).

-

The mixture was cooled to -20 °C, and 4-nitrobenzaldehyde (0.1 mmol) was added.

-

The reaction was stirred at -20 °C for 48 hours.

-

The reaction was quenched by the addition of saturated aqueous NH₄Cl solution (1 mL).

-

The aqueous layer was extracted with ethyl acetate (3 x 2 mL).

-

The combined organic layers were dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product was purified by flash column chromatography on silica gel (ethyl acetate/hexane = 1:3) to yield the aldol product.

-

The diastereomeric ratio was determined by ¹H NMR analysis of the crude product, and the enantiomeric excess was determined by chiral HPLC analysis.

Sharpless Asymmetric Dihydroxylation of Styrene using AD-mix-β

Materials:

-

AD-mix-β (1.4 g)

-

tert-Butanol (5 mL)

-

Water (5 mL)

-

Styrene (0.5 mmol, 52.1 mg, 57.3 μL)

-

Sodium sulfite (1.5 g)

-

Ethyl acetate

Procedure:

-

A mixture of tert-butanol and water (1:1, 10 mL) was added to AD-mix-β (1.4 g) in a flask equipped with a magnetic stir bar.

-

The mixture was stirred at room temperature until both phases were clear.

-

The mixture was then cooled to 0 °C in an ice bath.

-

Styrene (0.5 mmol) was added, and the reaction mixture was stirred vigorously at 0 °C for 24 hours.

-

While stirring, solid sodium sulfite (1.5 g) was added, and the mixture was allowed to warm to room temperature and stirred for 1 hour.

-

Ethyl acetate (10 mL) was added, and the layers were separated.

-

The aqueous layer was extracted with ethyl acetate (3 x 5 mL).

-

The combined organic layers were washed with 2 M NaOH, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude diol was purified by flash chromatography on silica gel (ethyl acetate/hexane = 1:1).

-

The enantiomeric excess was determined by chiral GC or HPLC analysis of the corresponding bis-acetate derivative.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the underlying principles of cinchona alkaloid catalysis, this section presents diagrams generated using the DOT language to illustrate key pathways and processes.

Catalytic Cycle of a Bifunctional Thiourea-Cinchona Alkaloid in a Michael Addition

This diagram illustrates the proposed catalytic cycle for the Michael addition of a nucleophile (NuH) to an enone, catalyzed by a thiourea-modified cinchona alkaloid. The catalyst acts bifunctionally, with the quinuclidine nitrogen activating the nucleophile and the thiourea moiety activating the electrophile.

Caption: Proposed catalytic cycle for a bifunctional thiourea-cinchona alkaloid catalyzed Michael addition.

General Experimental Workflow for a Cinchona Alkaloid-Catalyzed Reaction

This diagram outlines the typical experimental workflow for performing and analyzing a reaction catalyzed by a cinchona alkaloid.

Caption: A generalized experimental workflow for cinchona alkaloid-catalyzed asymmetric synthesis.

The Sharpless Asymmetric Dihydroxylation Catalytic Cycle

This diagram depicts the key steps in the catalytic cycle of the Sharpless Asymmetric Dihydroxylation, highlighting the role of the cinchona alkaloid ligand in creating a chiral environment around the osmium center.

Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Conclusion and Future Outlook

The history of cinchona alkaloids is a compelling narrative of how a natural product, initially valued for its medicinal properties, has evolved into an indispensable tool for the modern synthetic chemist. From the early, low-selectivity reactions to the development of highly sophisticated, rationally designed organocatalysts, the journey of cinchona alkaloids in asymmetric synthesis has been one of continuous innovation. Their commercial availability, modular nature, and the pseudoenantiomeric relationship between the natural alkaloids make them exceptionally attractive catalysts for both academic research and industrial applications.

The future of cinchona alkaloid catalysis is bright. Ongoing research continues to expand their synthetic utility, with new generations of catalysts being developed for ever more challenging transformations. The principles of bifunctional catalysis, so elegantly demonstrated by modified cinchona alkaloids, will undoubtedly inspire the design of new and even more powerful organocatalysts. As the demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and materials science industries continues to grow, the enduring legacy of the "fever tree" and its remarkable alkaloids is certain to continue for the foreseeable future.

References

- 1. deepdyve.com [deepdyve.com]

- 2. Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. dovepress.com [dovepress.com]

- 6. Enantioselective Michael addition catalyzed by cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzylcinchonidinium Chloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcinchonidinium chloride is a cinchona alkaloid-derived quaternary ammonium salt widely utilized as a chiral phase-transfer catalyst in asymmetric synthesis.[1][2] Its ability to facilitate the formation of chiral centers with high enantioselectivity makes it a valuable tool in the pharmaceutical industry for the development of new drugs where stereochemistry is critical.[1] This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a white to beige crystalline powder.[2][3] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 69257-04-1 | [4] |

| Molecular Formula | C₂₆H₂₉ClN₂O | [4] |

| Molecular Weight | 420.97 g/mol | [4] |

| Appearance | White to beige crystalline powder | [2][3] |

| Melting Point | 173 °C / 210 °C (decomposes) | [3][4] |

| Optical Rotation | [α]20/D -180° (c = 1.3 in H₂O) | [4] |

| Solubility | Soluble in water and methanol. |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1A | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Source: GHS classification information is compiled from multiple Safety Data Sheets.

First Aid Measures

In the event of exposure, prompt and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation or a rash occurs. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin and Hand Protection | Impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or ventilation is insufficient. |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Storage Recommendations

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

This compound is a versatile chiral phase-transfer catalyst. Below is a general, representative protocol for its use in an asymmetric Michael addition reaction. Researchers should adapt this protocol based on the specific requirements of their reaction.

General Experimental Workflow for Asymmetric Michael Addition

The following diagram outlines a typical experimental workflow for an asymmetric Michael addition reaction using this compound as a phase-transfer catalyst.